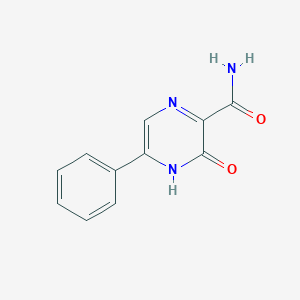

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide

描述

属性

IUPAC Name |

2-oxo-6-phenyl-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-10(15)9-11(16)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBVPOQBGPPMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303162 | |

| Record name | 3-hydroxy-5-phenyl-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67602-10-2 | |

| Record name | NSC157056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-5-phenyl-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

A halogenated pyrazine precursor, such as 5-bromo-3-oxo-3,4-dihydropyrazine-2-carbonitrile, undergoes coupling with phenylboronic acid in the presence of a palladium catalyst. For example, Pd(PPh₃)₄ (5 mol%) in a dioxane/water mixture (3:1 v/v) at reflux temperatures (80–100°C) achieves efficient coupling. Base additives like Na₂CO₃ (2.5 equiv) facilitate transmetallation, while inert atmospheres (N₂) prevent catalyst oxidation.

Representative Procedure

-

Starting material : 5-Bromo-3-oxo-3,4-dihydropyrazine-2-carbonitrile (150 mg, 0.69 mmol)

-

Boronic acid : Phenylboronic acid (1.5 equiv)

-

Catalyst : Pd(PPh₃)₄ (0.069 mmol)

-

Solvent : Dioxane/water (6 mL/2 mL)

Post-reaction workup involves extraction with ethyl acetate, followed by column chromatography to isolate the coupled product. Yields typically range from 70–85% , depending on the electronic nature of substituents.

Hydrolysis of Nitrile Intermediates to Carboxamide

The conversion of cyano groups to carboxamides is critical for introducing the C2-carboxamide functionality. This step often follows aryl group installation to avoid side reactions during coupling.

Acidic Hydrolysis

Treatment of 3-oxo-5-phenyl-3,4-dihydropyrazine-2-carbonitrile with concentrated H₂SO₄ at 50°C for 4 hours achieves selective hydrolysis to the carboxamide. Subsequent neutralization with NaOH at 5–10°C precipitates the product, minimizing over-hydrolysis to the carboxylic acid.

Key Data

Oxidative Hydrolysis

Alternative methods employ H₂O₂ in basic media (e.g., NaOH/EtOH) at 20°C. This approach reduces reaction times to 1–2 hours but requires careful pH control to prevent decarboxylation.

Cyclocondensation for Dihydropyrazine Core Formation

The dihydropyrazine ring can be constructed via cyclocondensation of α-ketoamides with diamines or urea derivatives. This method is advantageous for large-scale synthesis.

Hydrazine-Mediated Cyclization

Reaction of phenylglyoxal with urea derivatives in ethanol under reflux forms the 3-oxo-dihydropyrazine core. For example:

Yields for this method range from 60–75% , with purity dependent on recrystallization solvents (e.g., MeOH/H₂O).

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) accelerates cyclocondensation, improving yields to 85–90% while reducing reaction times.

Protective Group Strategies for Functionalization

Protective groups are essential for multi-step syntheses, particularly when introducing sensitive substituents.

Methoxymethyl (MOM) Protection

The MOM group stabilizes intermediates during halogenation or coupling steps. For example, MOM-protected 5-chloro-4-methoxypyridazin-3(2H)-one undergoes Suzuki coupling before deprotection with BBr₃ in CH₂Cl₂.

Deprotection Conditions

Comparative Analysis of Methods

化学反应分析

Types of Reactions

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

科学研究应用

Medicinal Chemistry

Antiviral Properties

Research has indicated that 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide exhibits potential as an antiviral agent. Studies have shown its efficacy against viral strains such as Zika virus, where it demonstrated significant inhibition of viral replication in vitro. The mechanism of action likely involves interference with the host cellular pathways utilized by viruses for replication .

Anticancer Activity

The compound has been investigated for its anticancer properties, showing cytotoxic effects against various human cancer cell lines, including neuroblastoma and glioblastoma. In comparative studies, it exhibited lower lethal concentration values than existing chemotherapeutic agents, suggesting enhanced potency against resistant cancer cells .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes critical for cellular processes. For instance, it has been shown to inhibit viral polymerases essential for the replication of several viruses . The compound's mechanism involves binding to the active sites of these enzymes, disrupting their function and thereby affecting the biochemical pathways crucial for pathogen survival.

The biological activity of this compound is attributed to its structural properties that allow it to interact effectively with biological macromolecules. Its ability to form stable complexes with target enzymes enhances its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Target | Observed Effect |

|---|---|---|

| Antiviral | Zika Virus | Significant inhibition of replication |

| Anticancer | Neuroblastoma | Cytotoxic effects; lower LC50 compared to standard drugs |

| Enzyme Inhibition | Viral Polymerases | Disruption of replication pathways |

Case Studies

Case Study 1: Antiviral Activity Against Zika Virus

In vitro studies demonstrated that this compound effectively inhibited Zika virus replication. The compound was tested at various concentrations, revealing a dose-dependent response with significant antiviral activity observed at lower concentrations compared to standard antiviral agents .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A series of experiments were conducted on human cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that it was particularly effective against neuroblastoma cells, with IC50 values significantly lower than those of commonly used chemotherapeutics . This suggests a potential role in developing new cancer therapies targeting resistant cell lines.

作用机制

The mechanism of action of 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Structural Modifications and Substituent Effects

The table below highlights key structural differences between 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide and related pyrazine carboxamides:

生物活性

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique dihydropyrazine core, is being investigated for its potential applications in various therapeutic areas, including antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrazine ring with a carbonyl group and a phenyl substituent at the 5-position, along with a carboxamide group at the 2-position. This arrangement contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has shown potential in:

- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.

- Anticancer Activity : Potentially inhibiting enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against a variety of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

These results suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated that the compound inhibits cell proliferation significantly:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| PC-3 (prostate cancer) | 10.0 |

The mechanism involves the inhibition of key signaling pathways associated with cancer progression.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of dihydropyrazines, including this compound. The results indicated that this compound effectively inhibited the growth of mycobacterial strains with an MIC below 62 µM, highlighting its potential as a treatment for tuberculosis . -

Anticancer Research :

In another investigation focusing on anticancer properties, researchers found that treatment with this compound led to significant apoptosis in cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming its effectiveness against various cancer types .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes and critical reaction conditions for preparing 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide?

- Methodology : Synthesis typically involves cyclocondensation of phenyl-substituted precursors with carboxamide-bearing reagents. Key steps include:

- Controlled coupling of the pyrazine backbone with a phenyl group via Suzuki-Miyaura reactions or nucleophilic substitution .

- Optimization of solvent systems (e.g., DMF or THF) and temperature (60–100°C) to stabilize intermediates and minimize side reactions .

- Final carboxamide functionalization using activated esters (e.g., HATU/DMAP) under inert atmospheres .

- Critical Parameters : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for aryl halides), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Spectroscopic Methods :

- NMR : - and -NMR to confirm regioselectivity of the pyrazine ring and carboxamide substitution patterns .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H] at m/z ~285) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

- Approach :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for electrophilic substitutions or cycloadditions .

- Machine Learning : Train models on existing pyrazine reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) and solvent polarities .

Q. What mechanistic insights explain the stability of the carboxamide group under acidic/basic conditions?

- Experimental Design :

- Hydrolysis kinetics studies (pH 1–14) monitored via UV-Vis spectroscopy to track carboxamide degradation .

- Isotopic labeling () to trace oxygen exchange in the carbonyl group during base-mediated hydrolysis .

Q. How can researchers design bioactivity assays to evaluate the therapeutic potential of this compound?

- Methodology :

- In Silico Docking : Screen against targets like COX-2 or EGFR using AutoDock Vina, leveraging the phenyl-pyrazine scaffold’s π-π stacking potential .

- In Vitro Assays :

- Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer: MTT assays on HeLa or MCF-7 cell lines, with IC calculations .

- Validation : Cross-reference results with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify SAR trends .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

- Resolution Framework :

- Comparative Analysis : Align experimental -NMR shifts with DFT-calculated chemical shifts (δ ± 0.5 ppm tolerance) .

- Dynamic Effects : Consider temperature-dependent conformational changes (e.g., ring flipping) using VT-NMR .

Methodological Design Considerations

Q. How to optimize reaction yield using factorial design principles?

- Design :

- 2 Factorial Experiments : Vary temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), and solvent polarity (DMF vs. THF) .

- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., solvent-catalyst synergy) to maximize yield .

Q. What role does the 3D conformation play in the compound’s intermolecular interactions?

- Structural Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。